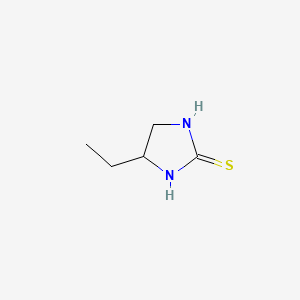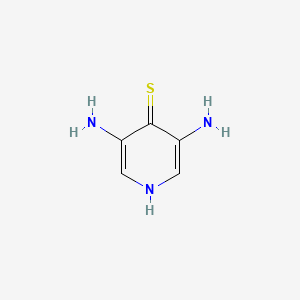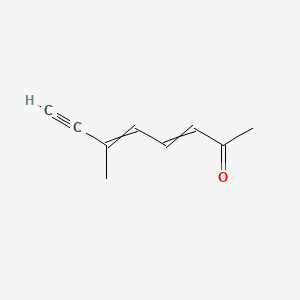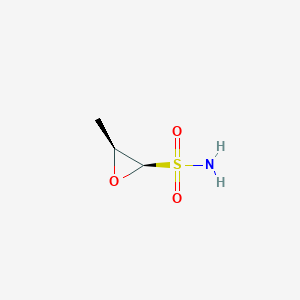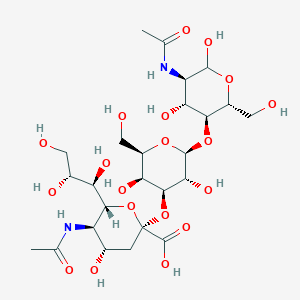
7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine is a heterocyclic compound that features a piperazine ring fused to a tetrahydroazepine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-diamines with sulfonium salts under basic conditions to form the piperazine ring, followed by intramolecular cyclization to form the tetrahydroazepine ring . Another method includes the use of aziridines and N-nucleophiles for ring-opening reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the compound.
Reduction: Fully saturated piperazine derivatives.
Substitution: Alkylated or acylated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its piperazine and tetrahydroazepine rings. These interactions can modulate biological pathways and exert pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(7,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine: This compound shares a similar piperazine ring but differs in its additional quinazoline and morpholine moieties.
1-Ethyl-6-fluoro-4-oxo-7-(4-(2-(piperidin-1-yl)ethyl)piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid: Another compound with a piperazine ring, used for its potential antitumor activity.
Uniqueness
7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
34608-71-4 |
|---|---|
Molekularformel |
C10H19N3 |
Molekulargewicht |
181.28 g/mol |
IUPAC-Name |
7-piperazin-1-yl-3,4,5,6-tetrahydro-2H-azepine |
InChI |
InChI=1S/C10H19N3/c1-2-4-10(12-5-3-1)13-8-6-11-7-9-13/h11H,1-9H2 |
InChI-Schlüssel |
RPBBHLZJQDEGCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=NCC1)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethylNitrate](/img/structure/B13835809.png)

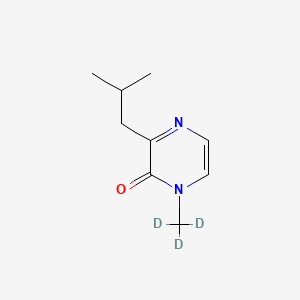

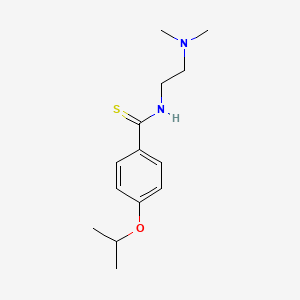
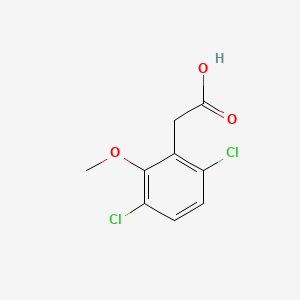
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]cyclohex-3-ene-1-carbonyl]amino]pentanedioic acid](/img/structure/B13835861.png)
